molecular formula C8H6F3NO3 B2776681 Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate CAS No. 1256836-97-1

Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate

Cat. No. B2776681
M. Wt: 221.135
InChI Key: UZZAEFNOODSFLS-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Chemical Reactions Analysis

TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

Scientific Research Applications

Synthesis Strategies and Chemical Transformations

Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate is a versatile building block in the synthesis of complex chemical structures. It serves as a precursor in the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through an azirine strategy, highlighting its utility in constructing trifluoromethyl-substituted aminopyrroles. This method leverages 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, demonstrating the compound's adaptability in chemical syntheses (Khlebnikov et al., 2018).

Applications in Heterocyclic Chemistry

The chemical's reactivity further extends to the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives. These compounds are synthesized through a one-pot three-component reaction, underscoring the efficiency of employing methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate in constructing fluorinated heterocyclic frameworks. Such frameworks are pivotal for developing new materials and pharmaceuticals (Wang et al., 2012).

Photoreactive Properties

Furthermore, the compound exhibits interesting photoreactive properties. For instance, the UV irradiation of methyl 4-pyridinecarboxylate, a closely related compound, in methanol under specific atmospheric conditions, showcases the potential of such compounds in photochemical transformations. This reactivity could be harnessed in synthesizing novel organic compounds or in material science applications where controlled photoreaction is required (Sugiyama et al., 1984).

Extraction and Purification Techniques

In the field of extraction and purification, derivatives of pyridine-3-carboxylic acid (a structural analog) have been explored for their utility in bioseparation processes. This research avenue could imply that methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate and its derivatives might offer valuable properties for the extraction or purification of biomolecules, contributing to advancements in pharmaceutical manufacturing and biotechnological research (Kumar & Babu, 2009).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years . This suggests that “Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate” and similar compounds may continue to play a significant role in the development of new agrochemical and pharmaceutical products.

properties

IUPAC Name

methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)5-6(13)4(2-3-12-5)8(9,10)11/h2-3,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZAEFNOODSFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate

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